molecular formula C9H18O3 B1601314 Ethyl 3-hydroxyheptanoate CAS No. 126784-39-2

Ethyl 3-hydroxyheptanoate

Cat. No.: B1601314
CAS No.: 126784-39-2
M. Wt: 174.24 g/mol
InChI Key: LHBSPGVLQLSZQA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyheptanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 3-hydroxyheptanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyheptanoate can be synthesized through the esterification of 3-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-oxoheptanoic acid or 3-oxoheptanoate esters.

    Reduction: 3-hydroxyheptanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-hydroxyheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving ester metabolism and enzymatic reactions.

    Industry: Used in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyheptanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing 3-hydroxyheptanoic acid and ethanol. This process is facilitated by esterases and other hydrolytic enzymes.

Comparison with Similar Compounds

  • Ethyl 3-hydroxybutanoate
  • Ethyl 3-hydroxyhexanoate
  • Ethyl 3-hydroxyoctanoate

Comparison: Ethyl 3-hydroxyheptanoate is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon. This structural feature imparts distinct chemical and physical properties compared to its shorter or longer chain analogs. For instance, ethyl 3-hydroxybutanoate has a shorter chain, making it more volatile, while ethyl 3-hydroxyoctanoate has a longer chain, affecting its solubility and reactivity.

Properties

IUPAC Name

ethyl 3-hydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSPGVLQLSZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547213
Record name Ethyl 3-hydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126784-39-2
Record name Ethyl 3-hydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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